Desacetylcephapirin

Übersicht

Beschreibung

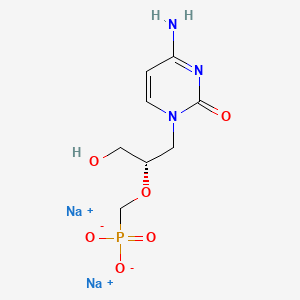

Desacetyl Cefapirin (Natriumsalz) ist ein aktiver Metabolit des Cephalosporin-Antibiotikums Cefapirin. Es ist bekannt für seine antibakteriellen Eigenschaften und wirkt gegen eine Reihe von Bakterien, darunter Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis und Staphylococcus aureus

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Desacetyl Cefapirin (Natriumsalz) wird aus Cefapirin durch einen Deacetylierungsprozess synthetisiert. Der Syntheseweg umfasst die Entfernung der Acetylgruppe aus Cefapirin, was zur Bildung von Desacetyl Cefapirin führt. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um den Deacetylierungsprozess zu erleichtern .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Desacetyl Cefapirin (Natriumsalz) die großtechnische Deacetylierung von Cefapirin. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Stabilität und Wirksamkeit der Verbindung zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Desacetyl Cefapirin (Natriumsalz) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die chemische Struktur von Desacetyl Cefapirin zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Desacetyl Cefapirin (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzverbindung in der analytischen Chemie verwendet, um ihre chemischen Eigenschaften und Reaktionen zu untersuchen.

Biologie: In mikrobiologischen Studien eingesetzt, um ihre antibakterielle Aktivität gegen verschiedene Bakterienstämme zu untersuchen.

Medizin: Auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung bakterieller Infektionen untersucht.

Industrie: Wird bei der Entwicklung neuer Antibiotika und als Standard in Qualitätskontrollprozessen verwendet

Wirkmechanismus

Der Wirkmechanismus von Desacetyl Cefapirin (Natriumsalz) beinhaltet die Hemmung der bakteriellen Zellwandsynthese. Die Verbindung bindet an Penicillin-bindende Proteine (PBPs) in der bakteriellen Zellwand und verhindert die Vernetzung von Peptidoglykanketten, die für die Zellwandintegrität unerlässlich ist. Dies führt zur Schwächung und letztendlich zur Lyse der Bakterienzelle .

Wirkmechanismus

Target of Action

Desacetylcephapirin, an active metabolite of Cephapirin , primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for many antibiotics .

Mode of Action

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, this compound prevents the formation of peptidoglycan cross-links in the bacterial cell wall, which is critical for the bacteria’s survival .

Biochemical Pathways

This compound affects the peptidoglycan layer synthesis pathway in bacteria . The disruption of this pathway leads to a weakened cell wall, causing the bacteria to become more susceptible to osmotic pressure and eventually leading to cell lysis .

Pharmacokinetics

This compound is a metabolite of Cephapirin, and its pharmacokinetics are closely related to those of its parent compound . The rate and extent of deacetylation, which converts Cephapirin to this compound, decrease from rodents to dogs to humans .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamases, enzymes produced by some bacteria that provide resistance to β-lactam antibiotics, can affect the efficacy of this compound . Additionally, the pH and ion concentration of the environment can impact the stability and activity of the compound .

Biochemische Analyse

Biochemical Properties

Desacetylcephapirin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death. This compound interacts with various enzymes, including beta-lactamases, which can hydrolyze the beta-lactam ring and render the antibiotic inactive . This compound is relatively stable against beta-lactamase degradation compared to other cephalosporins .

Cellular Effects

This compound exerts its effects on bacterial cells by inhibiting cell wall synthesis, which is crucial for maintaining cell integrity and shape . This inhibition leads to cell lysis and death, effectively eliminating the bacterial infection. In addition to its bactericidal activity, this compound can influence cell signaling pathways and gene expression in bacteria. The disruption of cell wall synthesis triggers stress responses in bacteria, leading to the activation of various stress-related genes . This compound also affects cellular metabolism by interfering with the synthesis of essential biomolecules required for bacterial growth and replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane . This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan strands in the bacterial cell wall . As a result, the cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis and death. This compound’s ability to inhibit PBPs makes it effective against a wide range of bacteria, including those that produce beta-lactamases . Additionally, this compound can induce changes in gene expression by activating stress response pathways in bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable in aqueous solutions but can degrade over time, especially under acidic or alkaline conditions . Long-term studies have shown that this compound maintains its antimicrobial activity for extended periods when stored under appropriate conditions . Its efficacy may decrease over time due to gradual degradation. In vitro and in vivo studies have demonstrated that this compound can have long-term effects on bacterial populations, including the development of resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively eliminates bacterial infections without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including nephrotoxicity and hepatotoxicity . Studies in animal models have shown that this compound has a dose-dependent effect on bacterial clearance, with higher doses leading to more rapid and complete elimination of the infection . Threshold effects have also been observed, where doses below a certain level may not achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is primarily metabolized in the liver and kidneys . The metabolic pathways involve the hydrolysis of the beta-lactam ring by beta-lactamases, followed by further degradation into inactive metabolites . This compound can also undergo conjugation reactions with glucuronic acid or sulfate, facilitating its excretion via the urine . The involvement of specific enzymes, such as cytochrome P450, in the metabolism of this compound has been reported . These metabolic pathways ensure the efficient elimination of this compound from the body while maintaining its antimicrobial activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can diffuse across cell membranes and accumulate in bacterial cells, where it exerts its antimicrobial effects . This compound can also bind to plasma proteins, which facilitates its distribution throughout the body . The transport of this compound within cells is mediated by specific transporters and binding proteins that recognize and facilitate its uptake . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins (PBPs) to inhibit cell wall synthesis . This compound can also localize to the cytoplasm and other cellular compartments, where it may interact with other biomolecules involved in bacterial metabolism and stress responses . . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Desacetyl Cefapirin (sodium salt) is synthesized from cefapirin through a deacetylation process. The synthetic route involves the removal of the acetyl group from cefapirin, resulting in the formation of desacetyl cefapirin. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the deacetylation process .

Industrial Production Methods

In industrial settings, the production of desacetyl cefapirin (sodium salt) involves large-scale deacetylation of cefapirin. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out under controlled conditions to maintain the stability and efficacy of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Desacetyl Cefapirin (sodium salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the chemical structure of desacetyl cefapirin.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction can lead to reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cefapirin: Die Stammverbindung, von der Desacetyl Cefapirin abgeleitet ist. Es ist auch ein Cephalosporin-Antibiotikum mit ähnlichen antibakteriellen Eigenschaften.

Cefazolin: Ein weiteres Cephalosporin der ersten Generation mit einem ähnlichen Wirkmechanismus.

Cephalothin: Ein Cephalosporin-Antibiotikum mit einem breiten Wirkungsspektrum gegen grampositive und gramnegative Bakterien

Einzigartigkeit

Desacetyl Cefapirin (Natriumsalz) ist aufgrund seiner spezifischen deacetylierten Struktur einzigartig, was zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften im Vergleich zu seiner Stammverbindung Cefapirin führen kann. Diese Einzigartigkeit macht es wertvoll in der Forschung, um die Auswirkungen von Strukturmodifikationen auf die Antibiotikaaktivität zu verstehen .

Eigenschaften

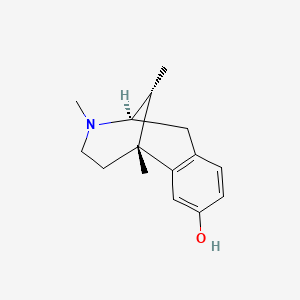

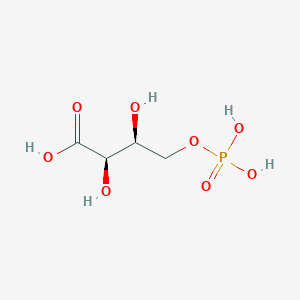

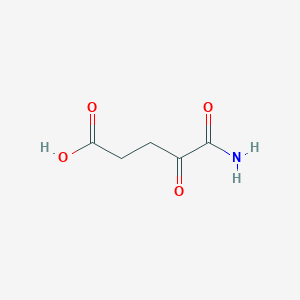

IUPAC Name |

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23)/t11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFHZPVEQXTSQW-BXUZGUMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959064 | |

| Record name | Desacetylcephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38115-21-8 | |

| Record name | Desacetylcephapirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38115-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacetyl cephapirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038115218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetylcephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESACETYLCEPHAPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX90DN99PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.